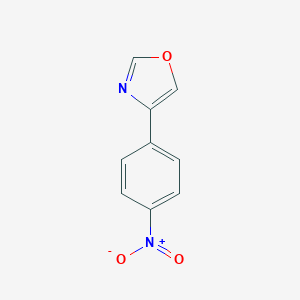

4-(4-Nitrophenyl)oxazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSISQMFQWBGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561723 | |

| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-61-1 | |

| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the protons of 4-(4-Nitrophenyl)oxazole, are not available in the searched literature.

Detailed ¹³C NMR spectral data, including the chemical shifts for the carbon atoms of the oxazole (B20620) ring and the nitrophenyl moiety, have not been reported in the available resources.

Information regarding the use of two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of this compound could not be found.

Infrared (IR) Spectroscopy

The specific vibrational frequencies (in cm⁻¹) corresponding to the characteristic C=N stretching of the oxazole ring and the symmetric/asymmetric stretching of the C-NO₂ group for this compound are not documented in the provided search results.

A detailed analysis of the vibrational modes, including stretching and bending vibrations associated with the oxazole ring and the nitrophenyl group of this specific compound, is not available.

Mass spectrometry (MS) serves as a critical analytical tool for the characterization of "this compound," providing essential information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

Low-Resolution Mass Spectrometry for Molecular Weight Confirmation

Low-resolution mass spectrometry is employed as a primary technique to confirm the molecular weight of synthesized "this compound". Electron Impact Mass Spectrometry (EIMS), a common low-resolution method, provides the mass-to-charge ratio (m/z) of the molecular ion [M]+. For "this compound," the molecular ion peak is observed at an m/z that corresponds to its nominal mass, confirming the successful synthesis of the target compound. For the related compound, 4-(4-nitrophenyl)-1,3-oxazol-2-amine, the EIMS analysis showed a molecular ion peak at m/z = 206.2, which is consistent with its calculated molecular weight.

| Compound | Technique | Observed m/z ([M]+) | Reference |

|---|---|---|---|

| 4-(4-nitrophenyl)-1,3-oxazol-2-amine | EIMS | 206.2 |

High-Resolution Mass Spectrometry (HRMS/HREIMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of "this compound". This technique measures the m/z ratio with extremely high accuracy, typically to four or five decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined exact mass is compared against the theoretically calculated mass for the proposed formula (C₉H₆N₂O₃) to provide unambiguous confirmation. This level of precision is crucial for validating the molecular formula of newly synthesized compounds.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₃ |

| Calculated Exact Mass | 190.0378 |

| Expected HRMS Result (example) | 190.0375 (within ±5 ppm error) |

**3.3.3. Fragmentation Pathways and Structural Insights

The study of fragmentation patterns in mass spectrometry provides profound insights into the structure of "this compound". Under electron impact, the molecular ion undergoes characteristic fragmentation, breaking at its weakest bonds to form a series of daughter ions.

Loss of NO₂: Cleavage of the C-N bond connecting the phenyl ring to the nitro group.

Loss of NO: A common fragmentation pathway for nitro compounds.

Oxazole Ring Fission: Cleavage of the oxazole ring, typically involving the loss of CO and subsequently HCN, which is characteristic of the oxazole core.

The analysis of these fragments helps to piece together the molecule's structure, confirming the connectivity of the nitrophenyl group to the oxazole ring.

| Fragment Ion | Proposed Structure / Neutral Loss | Expected m/z |

|---|---|---|

| [M - NO₂]⁺ | Loss of nitro group | 144 |

| [M - CO]⁺ | Loss of carbon monoxide from oxazole ring | 162 |

| [M - CO - HCN]⁺ | Sequential loss of CO and HCN | 135 |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid, offering definitive proof of structure and information on crystal packing and purity.

| Parameter | Example Data for a Heterocyclic Compound |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.583 |

| b (Å) | 9.3773 |

| c (Å) | 24.386 |

| α, β, γ (°) | 90 |

| Volume (ų) | 3334.8 |

| Z (Molecules per unit cell) | 8 |

Powder X-ray Diffraction for Crystallinity Assessment

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline nature of a sample of "this compound". The technique provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This pattern can be used to identify the compound, assess its purity, and determine if multiple crystalline forms (polymorphs) exist. Furthermore, PXRD is sensitive to the method of synthesis. For instance, in the synthesis of the related 4-(4-nitrophenyl)-1,3-oxazol-2-amine, it was observed that a sonochemical (ultrasound-assisted) method produced a product with significantly higher crystallinity compared to a conventional thermal method, as evidenced by sharper and more intense peaks in the XRD pattern.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P222₁ |

| Unit Cell Parameters (Å) | a = 20.876, b = 12.111, c = 6.288 |

| Unit Cell Volume (ų) | 1589.7 |

Analysis of Crystal Packing and Intermolecular Interactions

While a definitive crystal structure for this compound is not available in the cited literature, the analysis of closely related oxazole and nitrophenyl derivatives provides a strong basis for understanding the intermolecular forces that likely govern its crystal packing. The supramolecular architecture in such crystals is typically dominated by a combination of weak intermolecular interactions, including hydrogen bonds and π–π stacking nih.govnih.gov.

An analysis of a series of 4,5-phenyl-oxazoles determined that the cumulative effect of numerous nonspecific interactions is often more critical to crystal architecture than the strength of a few specific interactions nih.gov. In compounds featuring nitro groups, intermolecular N⋯O interactions can also play a role in the crystal engineering of the material dntb.gov.ua.

Table 1: Potential Intermolecular Interactions in this compound Based on Analogous Structures

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing | Reference |

| Hydrogen Bond | C-H (Phenyl/Oxazole) | N (Oxazole), O (Nitro) | Directional linkage of molecules into chains or sheets | nih.govresearchgate.net |

| π–π Stacking | Phenyl Ring | Oxazole Ring / Phenyl Ring | Face-to-face or offset stacking of aromatic systems, contributing to lattice energy | nih.gov |

| C-H···π Contact | C-H (Phenyl/Oxazole) | Aromatic Ring (π-system) | Stabilization of molecular layers | nih.gov |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere ipfdd.de. The following data is based on studies conducted on the closely related compound, 4-(4-nitrophenyl)oxazol-2-amine, which provides valuable insight into the thermal characteristics of the this compound scaffold researchgate.net.

Thermal Stability Profiles of this compound

The thermal stability of 4-(4-nitrophenyl)oxazol-2-amine was investigated under a nitrogen atmosphere, revealing its decomposition behavior as a function of temperature. The analysis showed that the synthesis method impacts the thermal profile of the resulting material. The product obtained through a conventional thermal synthesis method (NUS) exhibited a different decomposition curve compared to the product synthesized using an ultrasound-assisted method (US) researchgate.net.

The sample synthesized via the ultrasound method showed enhanced thermal stability, with decomposition initiating at a higher temperature compared to the thermally synthesized sample. This suggests that the sonochemical synthesis route produces a more crystalline and thermally robust material researchgate.net.

Decomposition Pathways and Temperature Ranges

The TGA curve for 4-(4-nitrophenyl)oxazol-2-amine synthesized by the conventional thermal (NUS) method shows a gradual decomposition over a broad temperature range. In contrast, the material produced by the ultrasound (US) method displays a sharper, single-step decomposition, indicating a more uniform and stable crystalline structure researchgate.net.

The decomposition of nitropyrazole derivatives, a related class of compounds, often begins with intramolecular oxidation involving the nitro group, or through the rupture of carbon-nitrogen bonds mdpi.com. For 4-(4-nitrophenyl)oxazol-2-amine, the major weight loss for the ultrasound-synthesized product occurs in a defined temperature range, signifying the breakdown of the molecular structure into gaseous products researchgate.net. The initial decomposition temperature (T_d) for many phenanthroimidazole derivatives, measured at 5% weight loss, often falls in the range of 300-450°C, indicating good thermal stability for these types of heterocyclic structures acs.org.

Table 2: Thermal Decomposition Data for 4-(4-Nitrophenyl)oxazol-2-amine

| Synthesis Method | Onset Decomposition Temp. | Major Decomposition Range | Key Observation | Reference |

| Thermal (NUS) | Lower, gradual onset | Broad temperature range | Slow, multi-stage decomposition profile | researchgate.net |

| Ultrasound (US) | Higher, sharp onset | Narrow temperature range | Sharp, single-step decomposition indicating higher stability | researchgate.net |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology, particle size, and crystalline structure of solid materials nih.gov. The morphological features of 4-(4-nitrophenyl)oxazol-2-amine have been analyzed, revealing a significant dependence on the synthesis methodology employed researchgate.net.

Analysis of Crystalline Morphology and Particle Size

SEM analysis of 4-(4-nitrophenyl)oxazol-2-amine reveals distinct differences in its crystalline morphology based on its preparation method. The sample prepared by a conventional thermal method (NUS) consists of non-uniform particles that have agglomerated into larger, cauliflower-like bunches. These particles lack sharp, well-defined crystalline faces researchgate.net.

Conversely, the sample synthesized using an ultrasound-assisted (US) method presents a much more defined and uniform crystalline structure. The material is composed of uniformly distributed, sharp-edged crystals with a needle-like or rod-like shape. This morphology indicates a higher degree of crystallinity, which is consistent with the improved thermal stability observed in TGA researchgate.net.

Impact of Synthesis Method on Morphological Features

The synthesis method has a profound impact on the morphological characteristics of the final product. The use of ultrasound (US) during synthesis not only accelerates the reaction rate but also significantly improves the material properties of 4-(4-nitrophenyl)oxazol-2-amine researchgate.net.

The acoustic cavitation and microstreaming generated by ultrasound promote more uniform nucleation and crystal growth, preventing the uncontrolled agglomeration seen in the thermal (NUS) method. This results in smaller, more uniform, and well-defined crystals. The improved crystallinity (21.12% for the US method versus 8.33% for the NUS method) and distinct morphology of the sonochemically synthesized product are direct consequences of the physical and chemical effects of ultrasound on the crystallization process researchgate.net.

Table 3: Morphological Features of 4-(4-Nitrophenyl)oxazol-2-amine by SEM

| Synthesis Method | Crystalline Morphology | Particle Characteristics | Overall Structure | Reference |

| Thermal (NUS) | Amorphous-like, lacking sharp faces | Non-uniform, agglomerated | Large, cauliflower-like bunches | researchgate.net |

| Ultrasound (US) | Needle-like or rod-like, sharp edges | Uniformly distributed | Well-defined, individual crystals | researchgate.net |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of 4-(4-Nitrophenyl)oxazole at the atomic level. These studies are fundamental to understanding its chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comschrodinger.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to electronic transitions. irjweb.commdpi.com DFT calculations are the standard method for computing the energies of these orbitals. mdpi.com For related nitrophenyl and azole-containing compounds, these calculations reveal how substituents and structural modifications can modulate the energy gap. mdpi.comnih.gov For example, a study on a similar nitrophenyl-containing heterocyclic compound reported a HOMO-LUMO gap of approximately 4.0 eV, classifying it as a reactive organic compound. mdpi.com The energy gap is also directly related to the lowest energy electronic excitation possible, which can be correlated with experimental UV-Vis spectroscopy data. schrodinger.com

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Nitrophenyl Pyrimidine Derivative | -7.41 | -3.38 | 4.03 | mdpi.com |

| Oxadiazole Thienopyrimidine Derivative (4a) | - | - | 3.75 | nih.gov |

| Oxadiazole Thienopyrimidine Derivative (4c, nitro-substituted) | - | - | 3.18 | nih.gov |

Molecular Electrostatic Potential (MESP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. hakon-art.comresearchgate.net The MESP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack.

Green regions correspond to neutral or non-polar areas of the molecule.

For this compound, the MESP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the oxazole (B20620) ring, highlighting these as key sites for interacting with electrophiles or forming hydrogen bonds. hakon-art.comresearchgate.net

Based on the energies of the HOMO and LUMO orbitals, several global chemical reactivity descriptors can be calculated within the framework of DFT to quantify the chemical reactivity and stability of a molecule. hakon-art.comresearchgate.net These descriptors, derived from Koopman's theorem, provide a quantitative basis for comparing the reactivity of different compounds. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. hakon-art.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ²/2η, where μ is the chemical potential, μ = -χ). hakon-art.com

These parameters are instrumental in rationalizing the reactivity patterns of molecular systems. hakon-art.com For example, a low chemical hardness and high softness value suggest higher reactivity, which can be correlated with potential biological or chemical activity. irjweb.com

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. irjweb.com |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons. hakon-art.com |

| Electronegativity (χ) | -μ | Indicates the power to attract electrons. hakon-art.com |

| Electrophilicity Index (ω) | μ²/2η | Quantifies electrophilic nature. hakon-art.com |

| Chemical Softness (S) | 1/η | Measures the polarizability of the molecule. hakon-art.com |

Molecular Docking and Dynamics Simulations

While quantum calculations reveal the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to predict how it interacts with biological macromolecules, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. mdpi.comrdd.edu.iq This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

In a typical docking study involving a compound like this compound, the molecule would be docked into the active site of a specific protein target. The results are evaluated based on a scoring function, which estimates the binding energy (often in kcal/mol). nih.gov A lower binding energy indicates a more stable and favorable interaction. mdpi.com

Docking studies on related oxadiazole and oxazole derivatives have revealed key interactions that contribute to binding affinity. nih.govnih.gov These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (e.g., the nitro group or oxazole nitrogen) and amino acid residues in the protein's active site (e.g., Gln, Met, Thr). nih.gov

Hydrophobic Interactions: Occur between the aromatic rings (phenyl and oxazole) of the ligand and non-polar amino acid residues.

Pi-Pi Stacking: Favorable interactions between the aromatic systems of the ligand and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

These simulations can predict not only the binding mode but also the relative potency of different derivatives, providing a rational basis for lead optimization in medicinal chemistry. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological effect. For oxazole derivatives, computational approaches like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) are employed to build predictive models. tandfonline.com These models can help in designing new compounds with improved activity. By analyzing a series of related oxazole compounds, these computational methods can identify which structural features are most important for their biological function. tandfonline.comnih.govresearchgate.net

Pharmacophore modeling is a computational technique used to identify the essential structural features a molecule must have to interact with a specific biological target. nih.govtandfonline.com For oxazole-containing compounds, a pharmacophore model might include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, all arranged in a specific 3D orientation. nih.govtandfonline.com

In the case of this compound, key structural motifs that could be part of a pharmacophore include:

The oxazole ring , which can participate in various non-covalent interactions.

The nitrophenyl group , where the nitro group can act as a hydrogen bond acceptor.

Researchers have successfully used pharmacophore-guided design to discover potent and selective agonists for various receptors based on the oxazole scaffold. nih.gov

Mechanistic Insights from Computational Modeling

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. For reactions involving oxazole derivatives, theoretical calculations can map out the entire reaction pathway, identifying the structures of transition states and intermediates. rsc.org This information is crucial for understanding how the reaction proceeds and what factors influence its rate and outcome.

For example, studies on the atmospheric oxidation of oxazole by hydroxyl radicals have used computational methods to determine that the reaction proceeds through a two-step mechanism. rsc.org These calculations can also predict the regioselectivity of a reaction, explaining why a reaction occurs at one position of the molecule over another. rsc.org While specific studies on the reaction pathways of this compound are limited, the established methodologies are applicable to understanding its chemical transformations.

Understanding Regioselectivity and Stereoselectivity

Regioselectivity, which dictates the position of chemical bond formation, is a critical aspect of synthesizing substituted oxazoles. The oxazole ring has distinct electronic characteristics that influence its reactivity. Theoretical studies indicate that the hydrogen atoms on the oxazole ring differ in acidity, following the order C2 > C5 > C4. Concurrently, the ring generally undergoes electrophilic substitution at the C5 position, while nucleophilic substitution is rare but most likely to occur at the C2 position.

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms that govern regioselectivity in the synthesis of heterocyclic compounds like oxazoles. rsc.orgtandfonline.com For instance, in reactions such as 1,3-dipolar cycloadditions to form related heterocyclic systems, DFT calculations at levels like B3LYP/6-31G(d) can model the reaction pathways and predict the most likely regioisomeric product. tandfonline.com

The synthesis of substituted oxazoles often relies on controlling this inherent reactivity. Modern synthetic methods have been developed to achieve high regioselectivity. Palladium-catalyzed direct arylation, for example, can be tuned to favor substitution at either the C-5 or C-2 position by carefully selecting the phosphine (B1218219) ligand and solvent polarity; polar solvents tend to direct arylation to C-5, whereas nonpolar solvents favor C-2. organic-chemistry.org Similarly, metal-free annulation reactions using reagents like PhIO can regioselectively assemble 2,4-disubstituted oxazoles. organic-chemistry.org For this compound, the electron-withdrawing nature of the nitrophenyl group at the C4 position significantly influences the electron density of the oxazole ring, thereby affecting the regioselectivity of subsequent reactions.

Solvatochromic Studies and Solvent Effects

Solvatochromism describes the change in a substance's color—and more broadly, its UV-visible absorption spectrum—when dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the molecule's ground and excited electronic states, providing valuable information about solute-solvent interactions. acs.orgsemanticscholar.org Dyes containing electron-donor and electron-acceptor groups, such as those with a nitrophenyl moiety, are often subject to significant solvatochromic shifts due to intramolecular charge transfer (ICT) upon excitation. nih.gov

Theoretical and Experimental Determination of Dipole Moments

The dipole moment of a molecule is a fundamental measure of its charge distribution and polarity. It plays a crucial role in how a molecule interacts with solvents and external electric fields. Both theoretical calculations and experimental methods are used to determine the dipole moments of molecules like this compound in their ground and excited states.

Theoretical Determination: Computational chemistry provides reliable methods for calculating molecular dipole moments. DFT, particularly with hybrid functionals like B3LYP and extensive basis sets such as 6-311++G(d,p), is a standard approach for optimizing molecular geometry and calculating the ground-state dipole moment (μg). researchgate.netajchem-a.com For other heterocyclic compounds, calculated dipole moments have shown good correlation with their polar nature and reactivity. ajchem-a.com The significant dipole moment expected for this compound arises from the strong electron-withdrawing nitro group, which creates an asymmetric charge distribution across the molecule.

Experimental Determination: Experimentally, the excited-state dipole moment (μe) can be determined by studying the solvatochromic shifts of the absorption and fluorescence spectra in a series of solvents with varying polarity. The Lippert-Mataga and Bakhshiev equations are commonly used models that relate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function and the change in dipole moment upon excitation (Δμ = μe - μg). These analyses allow for the experimental estimation of the excited-state dipole moment, which is often larger than the ground-state moment for molecules that exhibit significant charge transfer upon excitation. nih.gov

Below is a table illustrating the kind of data typically generated in such studies, using hypothetical values for this compound for demonstrative purposes.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| Hexane | 1.88 | 1.375 | 320 | 405 |

| Toluene | 2.38 | 1.496 | 325 | 415 |

| Dichloromethane | 8.93 | 1.424 | 335 | 430 |

| Acetone | 20.7 | 1.359 | 340 | 445 |

| Acetonitrile (B52724) | 37.5 | 1.344 | 342 | 450 |

| Methanol (B129727) | 32.7 | 1.329 | 345 | 455 |

Analysis of Solute-Solvent Interactions

A widely used approach is the Kamlet-Taft linear solvation energy relationship, which correlates a solvent-dependent property (like absorption frequency) with solvent parameters:

ν = ν₀ + sπ* + aα + bβ

Here:

π * represents the solvent's dipolarity/polarizability.

α is a measure of the solvent's hydrogen-bond donor (HBD) acidity.

β is a measure of the solvent's hydrogen-bond acceptor (HBA) basicity.

The coefficients s , a , and b indicate the sensitivity of the solute to each of these interactions.

A similar approach uses Catalan solvent parameters, which separate polarizability (SP), dipolarity (SdP), acidity (SA), and basicity (SB). nih.gov By performing multiple linear regression analysis on spectral data collected in a wide range of solvents, one can determine the relative importance of each interaction mechanism. For a molecule like this compound, the polar nitrophenyl group and the heteroatoms in the oxazole ring are expected to engage in significant dipolar and hydrogen-bonding interactions with solvent molecules. semanticscholar.orgresearchgate.net

The following table shows the Kamlet-Taft parameters for several common solvents, which are used in this type of analysis.

| Solvent | π* | α | β |

| Hexane | -0.08 | 0.00 | 0.00 |

| Toluene | 0.54 | 0.00 | 0.11 |

| Dichloromethane | 0.82 | 0.13 | 0.10 |

| Acetone | 0.71 | 0.08 | 0.48 |

| Acetonitrile | 0.75 | 0.19 | 0.31 |

| Methanol | 0.60 | 0.93 | 0.62 |

Reactivity and Derivatization Strategies

Reactions at the Oxazole (B20620) Ring

The oxazole ring is an aromatic heterocycle with distinct sites of reactivity. It contains a pyridine-type nitrogen atom at position 3, which influences the ring's basicity and susceptibility to nucleophilic attack, and a furan-type oxygen atom at position 1, which imparts diene characteristics suitable for cycloaddition reactions. pharmaguideline.compharmdbm.com The substitution pattern, especially the presence of the 4-nitrophenyl group, deactivates the ring towards certain transformations while potentially enabling others.

Nucleophilic Substitution Reactions

Nucleophilic substitution on an unsubstituted oxazole ring is generally an uncommon reaction. tandfonline.com The ring system is relatively electron-rich, making it resistant to attack by nucleophiles. However, substitution can be facilitated by the presence of good leaving groups, particularly at the C2 position, which is the most electron-deficient carbon atom and thus the most susceptible to nucleophilic attack. pharmaguideline.comwikipedia.org The order of reactivity for halogen substitution, for instance, is C2 >> C4 > C5. tandfonline.com

The presence of a potent electron-withdrawing substituent, such as the 4-nitrophenyl group on 4-(4-Nitrophenyl)oxazole, is expected to decrease the electron density of the entire ring system, thereby increasing the viability of nucleophilic aromatic substitution (SNAr) reactions. pharmaguideline.com Despite this electronic activation, nucleophilic attack on the oxazole ring can often lead to ring cleavage rather than a straightforward substitution, representing a significant competing reaction pathway. pharmaguideline.com

Electrophilic Substitution Reactions (e.g., at C-5 position)

Electrophilic aromatic substitution on the oxazole ring is generally difficult. The ring nitrogen atom deactivates the carbon atoms towards electrophilic attack. chempedia.info Such reactions typically require the presence of electron-donating groups on the ring to proceed efficiently. tandfonline.comwikipedia.org The preferred site for electrophilic substitution on the oxazole nucleus is the electron-rich C5 position. wikipedia.orgchempedia.info

In the case of this compound, the powerful deactivating nature of the 4-nitrophenyl substituent makes electrophilic substitution particularly challenging. This group withdraws electron density from the oxazole ring, further reducing its nucleophilicity and making it resistant to attack by most electrophiles. Consequently, standard electrophilic substitution reactions like nitration or sulfonation are not typically observed on the unsubstituted oxazole ring and are highly unlikely for this derivative. pharmaguideline.compharmdbm.com

Diels-Alder Reactions and Cycloadditions

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, a characteristic attributed to its furan-type oxygen atom. pharmaguideline.com This reactivity has been extensively utilized as a synthetic route to prepare highly substituted pyridine (B92270) and furan (B31954) derivatives. wikipedia.orgresearchgate.net The initial cycloaddition is often followed by the loss of a small molecule (e.g., water or nitrile) from the intermediate to yield the final aromatic product.

However, the reactivity of nitrophenyl-substituted oxazoles with certain dienophiles can deviate from the standard Diels-Alder pathway. Studies on closely related 5-methoxy-4-(p-nitrophenyl)oxazoles have shown that reaction with the highly electron-deficient dienophile tetracyanoethylene (B109619) (TCNE) does not yield the expected Diels-Alder adduct. Instead, it proceeds through a formal [3+2] cycloaddition, involving a zwitterionic intermediate and subsequent ring opening of the oxazole, to form dihydropyrrole derivatives. rsc.orgrsc.org This highlights the profound impact of the substituent and the dienophile's electronic nature on the reaction's course.

| Oxazole Derivative | Dienophile | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| General Oxazoles | Alkenes/Alkynes | [4+2] Diels-Alder | Pyridines/Furans | researchgate.net |

| 2-Substituted 4-trimethylsiloxyoxazoles | N-Phenylmaleimide | [4+2] Diels-Alder | Bicyclic 2-pyridones | researchgate.net |

| 5-Methoxy-4-(p-nitrophenyl)oxazoles | Tetracyanoethylene (TCNE) | Formal [3+2] Cycloaddition | Dihydropyrrole carboxylates | rsc.orgrsc.org |

| General Oxazoles | Nitrosobenzene | [4+2] Diels-Alder | Heterocyclic adducts | wikipedia.org |

In a typical Diels-Alder reaction where the oxazole acts as the diene, the initial product is a bicyclic adduct. wikipedia.org This intermediate contains an oxygen bridge, forming a 7-oxa-2-azabicyclo[2.2.1]heptene core structure. researchgate.net These bicyclic compounds are often unstable and are not isolated. They readily undergo rearrangement, often promoted by acid, which involves the cleavage of the oxygen bridge and subsequent dehydration or elimination to afford a stable aromatic pyridine ring. wikipedia.orgresearchgate.net The formation of this transient bicyclic structure is a key mechanistic step in the conversion of oxazoles to pyridines via the Diels-Alder reaction.

The scope of the oxazole cycloaddition extends to a variety of dienophiles, including those with heteroatoms.

N-Methylmaleimide : While specific data for N-methylmaleimide is limited, its close analogue, N-phenylmaleimide, has been shown to react with activated oxazoles. For example, 2-substituted 4-trimethylsiloxyoxazoles react with N-phenylmaleimide in a hetero-Diels-Alder reaction to produce bicyclic 2-pyridones in a one-pot process. researchgate.net This demonstrates the utility of maleimide (B117702) derivatives as dienophiles in constructing complex heterocyclic systems from oxazoles.

Nitrosobenzene : Nitrosobenzene is a known dienophile that can participate in Diels-Alder reactions with dienes. wikipedia.org Its reaction with the diene system of an oxazole ring would be expected to form a bicyclic adduct containing an N-O bridge, further showcasing the versatility of cycloaddition reactions for generating diverse heterocyclic scaffolds.

The reaction of this compound derivatives with highly reactive dienophiles can, however, lead to unexpected products, as seen with tetracyanoethylene (TCNE), which results in ring-opened pyrrole (B145914) derivatives instead of the direct Diels-Alder adduct. rsc.org

The outcome of cycloaddition reactions is governed by principles of regiochemistry and stereochemistry. In conventional Diels-Alder reactions, the relative orientation of substituents in the product is often controlled by factors such as the "endo rule" and electronic matching between the diene and dienophile, which typically favors "ortho" and "para" regioisomers. nih.govmasterorganicchemistry.com

However, for nitrophenyl-substituted oxazoles reacting with strongly electron-poor dienophiles, the mechanism can diverge, leading to different structural outcomes. In the reaction between 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles and tetracyanoethylene (TCNE), the product is a methyl 3,3,4,4-tetracyano-5-(p-nitrophenyl)-4,5-dihydro-3H-pyrrole-5-carboxylate. rsc.org The formation of this specific regioisomer is not explained by a concerted Diels-Alder mechanism. Instead, a stepwise mechanism involving a zwitterionic intermediate is proposed. This mechanism involves the initial nucleophilic attack from the C5 position of the oxazole onto the TCNE, followed by oxazole ring opening and subsequent intramolecular cyclization to yield the observed dihydropyrrole product. The structure and relative stereochemistry of this adduct were unambiguously confirmed by X-ray crystal structure analysis. rsc.orgrsc.org

| Reactants | Adduct Structure/Class | Key Mechanistic Feature | Stereochemical/Regiochemical Notes | Reference |

|---|---|---|---|---|

| Oxazole + Alkene | 7-Oxa-2-azabicyclo[2.2.1]heptene | Concerted [4+2] Cycloaddition | Typically follows the endo rule; leads to pyridines upon rearrangement. | wikipedia.orgnih.gov |

| 5-Methoxy-4-(p-nitrophenyl)oxazole + TCNE | Dihydropyrrole-5-carboxylate | Stepwise, via zwitterionic intermediate and ring opening | Regiochemistry determined by intramolecular cyclization of the intermediate; structure confirmed by X-ray crystallography. | rsc.org |

Functional Group Transformations

Introduction of New Substituents via Cross-Coupling (e.g., Suzuki, Sonogashira)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been applied to oxazole derivatives to introduce new substituents.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. While direct Suzuki coupling on the this compound core has not been extensively detailed in the provided context, the general reactivity of oxazoles in such reactions is established. For instance, biphenyl (B1667301) substituted oxazole derivatives have been synthesized using a Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acids. tandfonline.com This suggests that if a suitable leaving group (e.g., a halogen) were present on the this compound scaffold, Suzuki coupling could be a viable method for introducing new aryl or vinyl substituents. The reaction is known for its mild conditions and tolerance of various functional groups. youtube.com

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org Similar to the Suzuki reaction, the Sonogashira coupling would require the presence of a halide on the this compound molecule to proceed. The synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes via a Pd-catalyzed Sonogashira cross-coupling reaction has been reported to produce high yields. researchgate.netnih.govrsc.org This demonstrates the feasibility of applying such methods to related heterocyclic systems, which could be extrapolated to suitably functionalized this compound derivatives.

| Cross-Coupling Reaction | Reagents | Catalyst | Potential Product |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid or ester | Palladium complex (e.g., Pd(PPh₃)₄) | Aryl/Vinyl-substituted this compound |

| Sonogashira | Terminal alkyne | Palladium complex and Copper(I) co-catalyst | Alkynyl-substituted this compound |

Acylation and Alkylation Strategies

Acylation and alkylation reactions are fundamental transformations in organic synthesis that can be used to modify the this compound structure.

Acylation: The oxazole ring can undergo acylation, typically at the nitrogen atom (N-acylation). The reactivity towards acylation is a known characteristic of oxazoles. tandfonline.com For instance, the acylation of 4-nitrophenol (B140041) with 4-substituted benzoyl chlorides affords 4-nitrophenyl benzoyl esters in good yields. researchgate.net While this example involves 4-nitrophenol rather than the oxazole derivative, it highlights the reactivity of the nitro-substituted aromatic system towards acylation.

Alkylation: The oxazole ring is also susceptible to alkylation, with the reaction generally occurring at the nitrogen atom (N-alkylation). tandfonline.com This provides a route to introduce a variety of alkyl groups onto the heterocyclic core.

Formation of Metal Complexes with this compound Ligands

The nitrogen atom in the oxazole ring and the oxygen atom of the nitro group in this compound can act as potential coordination sites for metal ions, allowing for the formation of metal complexes. Heterocyclic compounds, including those with oxazole and imidazole (B134444) moieties, are known to form stable complexes with various transition metals. ijddr.innih.gov

For example, complexes of Cu(II), Co(II), and Mn(II) have been successfully synthesized with a 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole ligand. ijddr.in In these complexes, the imidazole derivative acts as a ligand, coordinating to the metal center. Similarly, this compound could potentially act as a ligand, forming complexes with metals such as copper, cobalt, and iron. The formation of such complexes can significantly alter the electronic and steric properties of the parent molecule, leading to new applications in catalysis and materials science. nih.gov

| Metal Ion | Potential Ligand | Coordination Site(s) |

| Cu(II) | This compound | Oxazole nitrogen, Nitro oxygen |

| Co(II) | This compound | Oxazole nitrogen, Nitro oxygen |

| Fe(III) | This compound | Oxazole nitrogen, Nitro oxygen |

| Mn(II) | This compound | Oxazole nitrogen, Nitro oxygen |

Synthesis of Hybrid Molecules and Conjugates

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to enhance efficacy and reduce side effects. This compound can serve as a building block for the synthesis of such hybrid molecules.

Oxazole-Thiazole Hybrids

The synthesis of hybrid molecules containing both oxazole and thiazole (B1198619) rings is an area of interest due to the diverse biological activities associated with both heterocycles. researchgate.net While a direct synthesis of a this compound-thiazole hybrid is not explicitly detailed, the general methodologies for creating such conjugates are well-established. These often involve multi-step synthetic sequences where pre-functionalized oxazole and thiazole precursors are coupled together.

Conjugation with Other Heterocyclic Systems (e.g., Pyrazoles, Isoxazoles, Thiazolidinones)

The this compound moiety can be conjugated with a variety of other heterocyclic systems to create novel molecular architectures with potentially enhanced biological activities.

Pyrazoles: Pyrazole (B372694) derivatives are known for their wide range of pharmacological activities. nih.gov The synthesis of pyrazole-oxazole hybrids has been reported, for instance, through the reaction of an intermediate, 3-(4,5-dihydro-3-methyl-5-oxopyrazol-1-yl)-3-oxopropanenitrile, with various reagents to yield pyrazole and oxazole derivatives. kthmcollege.ac.in This demonstrates a feasible synthetic route for linking these two heterocyclic systems.

Isoxazoles: Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry. The isomerization of isoxazoles can lead to the formation of oxazoles under certain conditions, suggesting a potential synthetic pathway to create isoxazole-oxazole hybrids. nih.govresearchgate.net

Thiazolidinones: Thiazolidinone derivatives are known to possess a broad spectrum of biological activities. nih.govacademicdirect.org The synthesis of hybrid molecules incorporating a thiazolidinone ring often involves the reaction of a heterocyclic amine with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) and subsequent condensation with an aldehyde. nih.gov A similar strategy could potentially be employed to conjugate a thiazolidinone moiety to a suitably functionalized this compound derivative.

| Heterocyclic System | Potential Biological Activity |

| Pyrazole | Antimicrobial, Antiviral nih.gov |

| Isoxazole (B147169) | Various medicinal applications nih.gov |

| Thiazolidinone | Antibacterial, Anti-inflammatory nih.govacademicdirect.org |

Insufficient Research Data on this compound for Multi-Target Drug Design

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data on the use of the chemical compound This compound in the design and derivatization of multi-targeting compounds. The existing body of research primarily focuses on the broader class of oxazole derivatives in medicinal chemistry, without detailing the specific applications of this compound in creating agents that can simultaneously interact with multiple biological targets.

The design of multi-target compounds is a strategic approach in drug discovery aimed at developing single chemical entities that can modulate multiple targets involved in a disease pathway. This strategy is considered promising for treating complex multifactorial diseases. The general approach often involves creating hybrid molecules by combining two or more pharmacophores (the active parts of a molecule) into a single compound.

While oxazole-containing compounds are recognized for their therapeutic potential and have been incorporated into various drug candidates, the specific role and strategic derivatization of this compound for multi-target purposes are not detailed in the currently accessible research. The literature provides extensive information on the synthesis and biological activities of oxazole derivatives in general, but does not offer specific examples, detailed research findings, or data tables related to the design of multi-target agents based on the this compound scaffold.

Therefore, a detailed and informative article on the "Design of Multi-Targeting Compounds" specifically focusing on this compound, as per the requested outline, cannot be generated at this time due to the absence of the necessary scientific evidence and research findings in this niche area. Further research and publication in this specific field would be required to provide the detailed content and data necessary for such an article.

Analytical Method Development and Quality Control

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 4-(4-Nitrophenyl)oxazole. Different chromatographic methods are employed to assess its purity, monitor its synthesis, and identify any related volatile substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the purity of this compound and for separating it from starting materials, byproducts, and degradation products. An isocratic, reversed-phase HPLC method with UV-Vis detection is commonly adapted for compounds with similar chromophores, such as 4-nitrophenol (B140041) and its derivatives. nih.gov

The separation is typically achieved on a C18 column, which provides a nonpolar stationary phase. The mobile phase, a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve a good resolution between the target compound and potential impurities. nih.govresearchgate.net The presence of the nitrophenyl group allows for sensitive detection using a UV-Vis detector, often set at a wavelength where the compound exhibits maximum absorbance. nih.gov The method's validation would typically involve assessing linearity, precision, accuracy, and robustness to ensure reliable and repeatable results. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 Column | Provides a nonpolar medium for separation based on hydrophobicity. |

| Mobile Phase | Methanol/Acetonitrile and Aqueous Buffer (e.g., Citrate, Phosphate) | Elutes the compounds from the column; the ratio is adjusted for optimal separation. nih.gov |

| Detection | UV-Vis Detector (e.g., at 290 nm) | Quantifies the compound based on its UV absorbance. nih.gov |

| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible flow of the mobile phase. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile or semi-volatile compounds. researchgate.net For a compound like this compound, which has a relatively high melting point (186-188 °C), direct GC-MS analysis can be challenging. chemicalbook.com However, it is highly effective for detecting volatile impurities or for analyzing volatile derivatives of the compound. researchgate.net

The methodology involves injecting the sample into a heated inlet, where it is vaporized. The gaseous components are then separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated components enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification. mdpi.commdpi.com Derivatization techniques can be employed to increase the volatility of related polar compounds, making them amenable to GC-MS analysis. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time, such as in the synthesis of this compound. libretexts.orgresearchgate.net By spotting aliquots of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials, a chemist can visually track the consumption of reactants and the formation of the product. libretexts.org

The plate is developed in a suitable solvent system (eluent), and the separated spots are visualized, typically under UV light, due to the UV-active nature of the nitrophenyl group. The progress of the reaction is confirmed by the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. libretexts.org The retention factor (Rf) value of the product spot is a characteristic feature under specific TLC conditions.

| Parameter | Description | Application in Synthesis |

|---|---|---|

| Stationary Phase | Silica gel plate | A polar adsorbent that separates compounds based on polarity. |

| Mobile Phase (Eluent) | A mixture of organic solvents (e.g., Hexane:Ethyl Acetate) | The solvent system is chosen to achieve clear separation between reactants and products. |

| Visualization | UV Lamp (254 nm) | Allows for the detection of UV-active compounds like this compound as dark spots. |

| Analysis | Comparison of Rf values | The formation of the product is indicated by a new spot with a distinct Rf value. libretexts.org |

Spectrophotometric Methods

Spectrophotometric methods are widely used for the quantitative analysis and characterization of this compound, leveraging its interaction with electromagnetic radiation.

UV-Vis Spectroscopy for Concentration Determination and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a simple and robust method for determining the concentration of this compound in a solution. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The presence of the conjugated system of the oxazole (B20620) ring and the 4-nitrophenyl group results in characteristic absorption bands in the UV-Vis spectrum. For instance, 4-nitrophenol, a related compound, shows a strong absorption band around 320 nm. researchgate.net

By measuring the absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed to determine the concentration of unknown samples. ekb.eg This method is also valuable for studying the electronic transitions within the molecule.

Fluorimetry and Luminescence Studies

Fluorimetry and luminescence spectroscopy are techniques that measure the emission of light from a substance after it has absorbed light. While many oxazole derivatives are known to be fluorescent, the presence of a nitro (-NO2) group on the phenyl ring of this compound is expected to significantly quench fluorescence. researchgate.net The nitro group is a well-known electron-withdrawing group that often provides a non-radiative pathway for the excited state to return to the ground state, thus diminishing or eliminating fluorescence.

Studies on related compounds, such as the fluorescence quenching of coumarin (B35378) derivatives by p-nitrophenol, support this principle. nih.gov Therefore, while luminescence studies could be performed, it is anticipated that this compound would exhibit weak or no fluorescence. Any observed luminescence would be of interest for understanding the photophysical properties and the specific effects of the nitro-substituted oxazole system.

Quantitative Analysis

Quantitative analysis of this compound focuses on determining the amount or concentration of the substance. This is achieved through various analytical techniques, with elemental analysis being a fundamental method for confirming the compound's empirical formula.

Elemental analysis is a cornerstone technique for the characterization of a pure compound like this compound. It determines the percentage composition of individual elements within the molecule. The molecular formula for this compound is C₉H₆N₂O₃. Based on this formula, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 56.85 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.19 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.74 |

| Oxygen | O | 16.00 | 3 | 48.00 | 25.25 |

| Total | | | | 190.17 | 100.00 |

Note: Sulfur (S) is not present in the molecular structure of this compound.

Titrimetric analysis, a classic method of quantitative chemical analysis, can be employed to quantify specific functional groups within a molecule. For this compound, potential titrimetric methods could target the nitro group. For instance, reduction of the nitro group followed by titration of the resulting amine is a possible, though not commonly reported, analytical approach. However, a review of the current scientific literature does not indicate that titrimetric methods are routinely used for the quantitative analysis of this compound, with chromatographic techniques being more prevalent.

Method Validation and Quality Assurance

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. This involves a series of experiments to assess the method's performance characteristics.

For any quantitative analytical method developed for this compound, a thorough validation process would be required. This would include studies to determine the method's accuracy, precision, and robustness.

Accuracy refers to the closeness of the measured value to the true value.

Precision measures the degree of agreement among a series of measurements.

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.

Currently, there is a lack of published, specific data from accuracy, precision, and robustness studies for the analysis of this compound.

Table 2: Hypothetical Data for Method Validation Parameters

| Parameter | Sub-parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|---|

| Accuracy | % Recovery | 98.0 - 102.0% | Data Not Available |

| Precision | Repeatability (%RSD) | ≤ 2% | Data Not Available |

| Intermediate Precision (%RSD) | ≤ 3% | Data Not Available | |

| Robustness | Flow Rate ± 10% | No significant change | Data Not Available |

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics in analytical method validation, particularly for the analysis of impurities.

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specific LOD and LOQ values for the analysis of this compound are not available in the current body of scientific literature.

Table 3: Detection and Quantification Limits

| Parameter | Description | Value |

|---|---|---|

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Data Not Available |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately and precisely measured. | Data Not Available |

Toxicity and Safety Aspects

Cytotoxicity Profiling

The assessment of cytotoxicity is crucial for determining the potential adverse effects of a chemical compound on living cells. For 4-(4-Nitrophenyl)oxazole, this evaluation would typically involve in vitro assays using various mammalian cell lines to establish its toxicity profile and dose-response characteristics.

Direct experimental data on the cytotoxicity of this compound against specific mammalian cell lines is not extensively documented in publicly available literature. However, the cytotoxicity of compounds containing the 4-nitrophenyl moiety and the oxazole (B20620) ring has been investigated in various contexts.

For instance, studies on other nitroaromatic compounds have demonstrated a broad range of cytotoxic activities, which are often cell-type dependent. lmaleidykla.lt The presence of the nitro group is a key determinant of this activity. Similarly, various oxazole derivatives have been evaluated for their effects on cell viability, with some showing minimal cytotoxicity at high concentrations in cell lines such as the human breast cancer cell line MDA-MB-231, the human pancreatic cancer cell line PANC-1, and the human leukemia monocytic cell line THP-1. nih.gov

In the absence of direct data, a representative overview of the expected cytotoxicity of a compound like this compound can be inferred from studies on analogous structures. For example, certain imidazole (B134444) derivatives, which are also azoles, have been shown to exhibit a range of cytotoxic effects against human cancer cell lines like HepG2. waocp.com The IC50 values, the concentration of a substance that inhibits a biological process by 50%, for some of these related compounds are presented in the table below to illustrate the potential range of cytotoxicity. It is important to note that these are not direct values for this compound and should be interpreted with caution.

Table 1: Illustrative Cytotoxicity of Structurally Related Azole Derivatives against HepG2 Cell Line

| Compound Group | Specific Derivative Example | IC50 (µM) |

|---|---|---|

| Imidazole Derivatives | Compound 2b (a 2-methylimidazole derivative) | near clotrimazole's IC50 |

| 2-Methyl-4-nitroimidazole Derivatives | Compound 4c | <50 |

| Benzimidazole Derivatives | Compound 2d | <50 |

| Benzimidazole Derivatives | Compound 3d | <50 |

The relationship between the dose of a compound and the observed response is a fundamental concept in toxicology. A dose-response curve graphically represents this relationship, providing critical information such as the concentration at which toxic effects begin to appear and the concentration at which maximal effects are observed. gardp.org

The generation of a dose-response curve for this compound would involve exposing cultured cells to a range of concentrations of the compound and measuring cell viability or another indicator of toxicity. This would allow for the determination of key toxicological parameters like the IC50 value.

Mechanism of Toxicity

Understanding the mechanism of toxicity is essential for predicting and mitigating the adverse effects of a chemical. For this compound, the mechanism of toxicity is likely to be multifaceted, involving cellular pathways and interactions with biological macromolecules that are characteristic of nitroaromatic compounds.

The toxicity of many nitroaromatic compounds is linked to their metabolic activation, a process that can lead to the generation of reactive oxygen species (ROS) and oxidative stress. nih.govscielo.br This process, known as redox cycling, is a primary mechanism of cytotoxicity for this class of compounds. lmaleidykla.ltresearchgate.net

The bioreduction of the nitro group is a central event in the toxicological mechanism of action of nitroaromatic compounds. scielo.br This reduction can occur via one-electron or two-electron pathways, leading to the formation of nitroso and hydroxylamine metabolites, which are often more reactive and toxic than the parent compound. The formation of a nitro anion radical can react with molecular oxygen to produce superoxide (B77818) anions, initiating a cascade of oxidative damage to cellular components. scielo.br

It is also plausible that the toxicity of this compound could involve mechanisms independent of nitroreduction, as has been observed with some nitrofuran drugs. nih.gov These could include direct inhibition of essential enzymes or disruption of other cellular processes.

The reactive metabolites generated from the reduction of the nitro group in nitroaromatic compounds can covalently bind to cellular macromolecules such as DNA and proteins. nih.gov This interaction can lead to DNA damage, protein dysfunction, and ultimately, cell death.

Studies on other nitroaromatic compounds have shown that their reductive activation can lead to the formation of adducts with DNA and proteins. nih.gov For example, the reductive activation of some 5-nitroimidazoles has been shown to proceed via a four-electron reduction to form hydroxylamines that can then covalently bind to DNA. nih.gov Similarly, 4-nitrophenyl-functionalized benzofurans have been demonstrated to bind to proteins like bovine serum albumin (BSA), altering their secondary structure. mdpi.com While direct evidence for this compound is lacking, it is reasonable to hypothesize that it could interact with biological macromolecules through similar mechanisms.

Environmental Impact Assessment

While a specific environmental impact assessment for this compound is not available, the broader context of oxazole and nitroaromatic compounds in the environment provides some indications of its potential fate and effects.

Heterocyclic compounds, including oxazoles, are increasingly recognized as emerging environmental contaminants due to their widespread use and potential persistence. mdpi.comresearchgate.net Azole compounds, in general, have been detected in various environmental compartments, including surface water and sediment, and can be resistant to microbial degradation. nih.gov The primary route of entry into the environment for many of these compounds is through wastewater discharge. nih.gov

Nitroaromatic compounds also pose a significant environmental threat due to their toxicity and potential for carcinogenicity and mutagenicity. nih.govdntb.gov.ua Their presence in the environment is often a result of industrial activities. researchgate.net The environmental fate of these compounds can be influenced by factors such as photolysis, although many are resistant to biodegradation. nih.gov The toxic effects of azole fungicides on aquatic organisms, including algae and fish, have been documented, with some compounds causing endocrine disruption. nih.govnih.gov Given these characteristics of its constituent chemical classes, this compound could potentially be persistent in the environment and exert toxic effects on non-target organisms.

Biodegradability and Environmental Fate

There is currently no specific information available from scientific studies on the biodegradability of this compound. The environmental fate of a chemical compound is influenced by several factors, including its persistence, potential for bioaccumulation, and mobility in various environmental compartments such as soil and water.

The structure of this compound, containing both a nitrophenyl group and an oxazole ring, suggests that its environmental behavior may be complex. Nitroaromatic compounds, as a class, are known for their tendency to be recalcitrant to degradation. The presence of the nitro group can make the aromatic ring less susceptible to microbial breakdown. jebas.orgnih.gov Similarly, some heterocyclic compounds can exhibit persistence in the environment. mdpi.comresearchgate.net

Factors that would be critical to understanding the environmental fate of this compound, should such studies be conducted, include:

Microbial Degradation: Research would be needed to identify microorganisms capable of degrading this compound and the metabolic pathways involved.

Abiotic Degradation: Processes such as photolysis (degradation by light) and hydrolysis (reaction with water) could play a role in its environmental persistence.

Sorption to Soil and Sediment: The extent to which this compound binds to soil and sediment particles would affect its mobility and bioavailability. This is a key area of study for other organic pollutants.

Bioaccumulation Potential: This refers to the potential for the compound to accumulate in the tissues of living organisms. The octanol-water partition coefficient (Log Kow) is a key parameter used to predict this, but this value is not readily available for this compound.

Without experimental data, any discussion on the biodegradability and environmental fate of this compound remains speculative.

Ecotoxicity Studies

Direct ecotoxicity studies on this compound are not available in the current body of scientific literature. Ecotoxicological assessments are vital for determining the potential harm a substance may cause to various organisms in the ecosystem, including aquatic and terrestrial life.

Typically, such studies would involve determining key toxicity endpoints such as:

LC50 (Lethal Concentration, 50%): The concentration of the substance in water that is lethal to 50% of a test population of aquatic organisms (e.g., fish, daphnids) over a specified period.

EC50 (Effective Concentration, 50%): The concentration that causes a specific sublethal effect in 50% of the test organisms.

Toxicity to Algae: Assessing the impact on the growth and reproduction of algae, which form the base of many aquatic food webs.

For context, the structurally related compound 4-nitrophenol (B140041) has undergone some ecotoxicological evaluation. Studies on 4-nitrophenol have determined its toxicity to various aquatic organisms. epa.govnih.gov However, it is crucial to emphasize that these data are for a different, though related, chemical and cannot be directly extrapolated to predict the ecotoxicity of this compound. The addition of the oxazole ring can significantly alter the chemical properties and biological activity of the molecule.

General concerns for compounds containing nitroaromatic and heterocyclic structures often include potential toxicity to a range of organisms. mdpi.comresearchgate.net However, without specific testing of this compound, its environmental risk profile remains unknown.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed scientific literature, no data tables on its biodegradability, environmental fate, or ecotoxicity can be provided.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Derivatization Strategies

The biological activity of oxazole (B20620) derivatives is highly dependent on the nature and position of their substituents. informahealthcare.com Therefore, the exploration of novel derivatization strategies for the 4-(4-Nitrophenyl)oxazole core is a primary avenue for future research. Advanced synthetic methodologies are enabling the creation of large and diverse libraries of analogues, facilitating the exploration of structure-activity relationships (SAR). aaup.edu

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry has revolutionized the process of lead discovery by enabling the rapid synthesis of a large number of distinct but structurally related molecules. This approach is particularly well-suited for exploring the chemical space around the this compound scaffold. By systematically altering substituents at the C2 and C5 positions of the oxazole ring, as well as modifying the nitrophenyl group, vast libraries can be generated.

Solution and solid-phase parallel synthesis techniques can be employed to create diverse libraries of oxazole-containing compounds. For instance, a library of novel oxazol-thiazole bis-heterocycles has been successfully synthesized using a parallel synthesis approach, demonstrating the feasibility of creating complex oxazole derivatives in a high-throughput manner. This methodology allows for the introduction of diversity at multiple points of the molecule, which is crucial for optimizing biological activity.

Table 1: Potential Diversification Points for a this compound Combinatorial Library

| Position | Scaffold Component | Potential Modifications | Rationale |

|---|---|---|---|

| C2 | Oxazole Ring | Alkyl chains, (hetero)aryl groups, amines | To explore interactions with different pockets of a target protein and modulate lipophilicity. |

| C5 | Oxazole Ring | Esters, amides, small heterocyclic rings | To introduce hydrogen bonding capabilities and alter pharmacokinetic properties. |

| Phenyl Ring | 4-Nitrophenyl Group | Modification or replacement of the nitro group (e.g., amino, cyano, halogen) | To fine-tune electronic properties and metabolic stability. |

Biocatalytic and Flow Chemistry Applications

Modern synthetic chemistry is increasingly focused on green and efficient methodologies. Biocatalysis and flow chemistry represent two powerful strategies that can be applied to the synthesis and derivatization of this compound.

Biocatalysis: The use of enzymes or whole organisms as catalysts offers high selectivity and mild reaction conditions. While specific biocatalytic routes for this compound are yet to be extensively explored, related research shows promise. For example, natural clays have been used as biocatalysts for the condensation reaction to form 2,4-disubstituted oxazoles, providing a green and efficient synthetic route. nih.gov

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, faster reaction times, and scalability. pharmtech.com Photochemical flow reactions have been successfully used to convert isoxazoles into oxazoles and to synthesize trisubstituted oxazoles, demonstrating the power of this technique for creating the core oxazole ring. pharmtech.com Multistep continuous-flow synthesis has also been developed for producing functionalized oxazoles, which avoids the handling of unstable intermediates and streamlines the production process. The application of flow chemistry to the synthesis of this compound derivatives could enable safer and more efficient production, particularly when dealing with nitrated compounds or energetic intermediates.

Advanced Computational Modeling Applications

Computational tools are indispensable in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For oxazole-based compounds, these methods can predict biological activity, guide derivatization strategies, and even generate entirely new molecular structures.

Machine Learning and AI in Drug Discovery for Oxazoles

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by analyzing vast datasets to identify patterns and make predictions. mdpi.com These technologies can be applied to virtual libraries of this compound derivatives to prioritize compounds for synthesis and testing.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build models that correlate the structural features of oxazole derivatives with their biological activity. jbclinpharm.org This allows for the prediction of potency for newly designed compounds.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. AI models can be trained to predict these properties, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process.

Virtual Screening: ML can be used to screen massive virtual libraries of compounds to identify those most likely to be active against a specific biological target, significantly reducing the time and cost associated with high-throughput screening. mdpi.com

Table 2: Applications of Machine Learning in Oxazole Drug Discovery

| Application Area | Machine Learning Technique | Potential Impact on this compound Research |

|---|---|---|

| Hit Identification | Virtual Screening, Classification Models | Rapidly screen millions of virtual derivatives to identify potential hits for a specific disease target. |

| Lead Optimization | QSAR, Regression Models | Predict the biological activity of new analogues to guide synthetic efforts toward more potent compounds. |

| Pharmacokinetics | ADMET Prediction Models | Prioritize derivatives with desirable drug-like properties (e.g., good oral bioavailability, low toxicity). |

De Novo Design of Oxazole-Based Molecules

Beyond predicting the properties of existing molecules, AI can be used for de novo drug design—the creation of entirely new molecules with desired characteristics. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns of known active molecules and then generate novel structures. This approach could be used to design new oxazole-based scaffolds that retain the key pharmacophoric features of this compound but possess improved potency, selectivity, or pharmacokinetic properties.

Targeted Drug Delivery Systems

Even a highly potent drug can be ineffective or cause significant side effects if it does not reach its intended target in the body. Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing exposure to healthy tissues. nih.gov For derivatives of this compound, several targeted delivery strategies could be explored.

Nanoparticle-Based Delivery: Encapsulating heterocyclic compounds within nanocarriers, such as liposomes, polymeric nanoparticles, or albumin-based nanoparticles, can improve their solubility, stability, and pharmacokinetic profile. mdpi.comijpsjournal.comnih.gov These nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. nih.govresearchgate.net

Antibody-Drug Conjugates (ADCs): For highly potent cytotoxic derivatives, an ADC approach could be employed. nih.govpharmtech.com This involves covalently linking the oxazole compound (the "payload") to a monoclonal antibody that specifically targets a protein on the surface of diseased cells. nih.gov The ADC circulates in the bloodstream until it binds to the target cell, where it is internalized, releasing the cytotoxic payload directly inside the cell, thereby maximizing efficacy and minimizing systemic toxicity. nih.govnih.gov